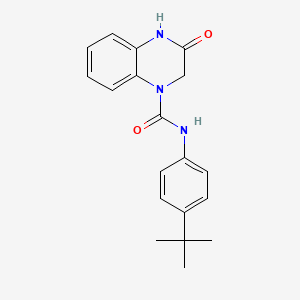

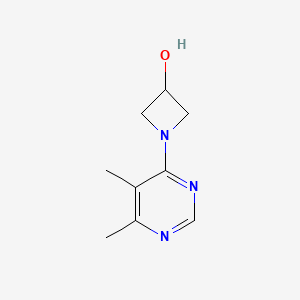

![molecular formula C10H13N3 B2738435 (2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine CAS No. 1216046-88-6](/img/structure/B2738435.png)

(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine” is a chemical compound with the CAS Number: 1073428-81-5 . It belongs to the class of imidazopyridines, which are important fused bicyclic 5–6 heterocycles recognized for their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “this compound”, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C8H9N3/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H,6,9H2 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, a solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity

A study by Desai et al. (2012) focused on synthesizing a series of mannich bases derived from imidazo[1,2-a]pyridine derivatives, including structures similar to "(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine". These compounds were evaluated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria as well as fungi. The research found that some derivatives exhibited potent antimicrobial activity, comparable or superior to commercial drugs, highlighting the potential of these compounds in developing new antimicrobial agents (Desai et al., 2012).

Catalysis and Material Science

Sankaralingam and Palaniandavar (2014) investigated diiron(III) complexes of tridentate 3N ligands, including derivatives related to "this compound", as functional models for methane monooxygenases. These complexes were studied for their ability to catalyze the selective hydroxylation of alkanes, a process of significant interest in both synthetic chemistry and the pharmaceutical industry. The study highlighted the effect of the capping ligand on the catalytic activity of these complexes (Sankaralingam & Palaniandavar, 2014).

Optical and Luminescent Materials

Volpi et al. (2017) synthesized a series of novel imidazo[1,5-a]pyridines, related to the compound of interest, through a facile condensation process. These derivatives displayed tunable luminescence, significant quantum yields, large Stokes’ shifts, and strong halochromic effects, making them suitable for technological applications in the field of luminescent materials (Volpi et al., 2017).

Antituberculosis Activity

In the field of medicinal chemistry, Moraski et al. (2011) explored imidazo[1,2-a]pyridine-3-carboxamides, structurally related to "this compound", for their potent anti-tuberculosis activity. The compounds exhibited remarkable efficacy against multi- and extensive drug-resistant strains of tuberculosis, presenting a promising avenue for the development of new antituberculosis agents (Moraski et al., 2011).

Wirkmechanismus

While the specific mechanism of action for “(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine” is not mentioned in the search results, imidazo[1,2-a]pyridines in general have been recognized for their diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Zukünftige Richtungen

Imidazo[1,2-a]pyridines, including “(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine”, have attracted significant interest due to their promising and diverse bioactivity. The development of more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects, is an area of ongoing research .

Eigenschaften

IUPAC Name |

(2,3-dimethylimidazo[1,2-a]pyridin-7-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7-8(2)13-4-3-9(6-11)5-10(13)12-7/h3-5H,6,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNXRSFENCQFSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC(=CC2=N1)CN)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

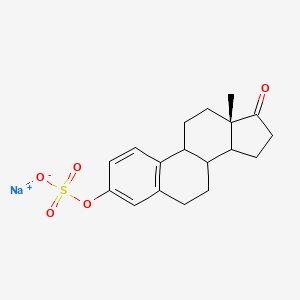

![3,4,5-trimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2738352.png)

![5-Methyl-2-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2738353.png)

![Tert-butyl N-[[3-[(2-chloroacetyl)amino]oxetan-3-yl]methyl]carbamate](/img/structure/B2738359.png)

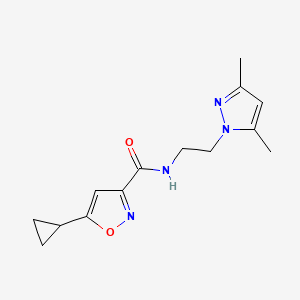

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B2738360.png)

![2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2738363.png)

![1-Bromo-2-[4-(difluoromethyl)phenyl]benzene](/img/structure/B2738366.png)

![1-(2-methoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2738373.png)

![3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine](/img/structure/B2738374.png)